3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiourea to form the thiazole ring, followed by further reactions to introduce the imidazole and propanoic acid moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The thiazole ring can activate or inhibit biochemical pathways by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as dabrafenib, dasatinib, and ixabepilone, which are clinically used anticancer medicines . Compared to these compounds, 3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid may offer unique properties due to its specific structure and functional groups, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)21-15-16-8-9-17(14)15/h2-5H,6-9H2,1H3,(H,18,19) |
InChI Key |
NJPSTHMCQDKVRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=NCCN23)CCC(=O)O |
Origin of Product |
United States |
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